molecular formula C10H16NOP B12853999 (4-(Dimethylamino)phenyl)dimethylphosphine oxide

(4-(Dimethylamino)phenyl)dimethylphosphine oxide

Cat. No.: B12853999
M. Wt: 197.21 g/mol
InChI Key: PVPVJMFDTVUUPG-UHFFFAOYSA-N
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Description

(4-(Dimethylamino)phenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C10H16NOP It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a dimethylphosphine oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dimethylamino)phenyl)dimethylphosphine oxide typically involves the reaction of 4-(dimethylamino)phenylmagnesium bromide with dimethylphosphinous chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Dimethylamino)phenyl)dimethylphosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(4-(Dimethylamino)phenyl)dimethylphosphine oxide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (4-(Dimethylamino)phenyl)dimethylphosphine oxide involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phosphine oxide group can coordinate with metal ions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4-(Dimethylamino)phenyl)diphenylphosphine: Similar structure but with diphenyl groups instead of dimethyl groups.

    Dimethylphosphine oxide: Lacks the dimethylamino phenyl group.

    Diphenylphosphine oxide: Contains diphenyl groups instead of dimethyl groups.

Uniqueness

(4-(Dimethylamino)phenyl)dimethylphosphine oxide is unique due to the presence of both dimethylamino and dimethylphosphine oxide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and material science.

Properties

Molecular Formula

C10H16NOP

Molecular Weight

197.21 g/mol

IUPAC Name

4-dimethylphosphoryl-N,N-dimethylaniline

InChI

InChI=1S/C10H16NOP/c1-11(2)9-5-7-10(8-6-9)13(3,4)12/h5-8H,1-4H3

InChI Key

PVPVJMFDTVUUPG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(=O)(C)C

Origin of Product

United States

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